molecular formula C13H17F3N2 B1343182 2-[4-(Trifluoromethyl)phenethyl]piperazine CAS No. 1033463-32-9

2-[4-(Trifluoromethyl)phenethyl]piperazine

Cat. No.: B1343182
CAS No.: 1033463-32-9
M. Wt: 258.28 g/mol
InChI Key: DSNYICFGQXUGCS-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenethyl]piperazine is a piperazine-based compound of significant interest in medicinal chemistry and pharmacological research. Piperazine derivatives are extensively utilized in the discovery and development of novel therapeutic agents due to their versatile pharmacological profiles and ability to improve key drug properties . The incorporation of a piperazine ring into a molecular structure is a well-established strategy to enhance aqueous solubility, which can lead to improved oral absorption and bioavailability of potential drug candidates . The trifluoromethyl group attached to the phenyl ring is a common motif in modern drug design, known to influence the molecule's metabolic stability, lipophilicity, and binding affinity . Piperazine derivatives are frequently investigated for their activity within the central nervous system. While the specific profile of this analog is still being characterized, structurally related compounds are known to interact with various serotonin receptor subtypes (e.g., 5-HT 1 and 5-HT 2 families), making them valuable tools for neuropharmacological research . Beyond neuroscience, piperazine-containing molecules are prominent in other research areas, including the development of antimalarial agents and inhibitors of enzymes like acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) . This compound serves as a critical building block for the synthesis of more complex molecules and is intended for use in assay development, structure-activity relationship (SAR) studies, and as a reference standard. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-4-1-10(2-5-11)3-6-12-9-17-7-8-18-12/h1-2,4-5,12,17-18H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYICFGQXUGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239210
Record name 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine
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URL https://comptox.epa.gov/dashboard/DTXSID601239210
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Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-32-9
Record name 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Trifluoromethyl Phenethyl Piperazine and Analogues

General Synthetic Routes to Phenethylpiperazine Derivatives

The construction of the phenethylpiperazine scaffold is a cornerstone in the synthesis of a wide array of pharmacologically active compounds. Common strategies often involve the formation of the piperazine (B1678402) ring as a key step, followed by or preceded by the introduction of the phenethyl moiety.

One prevalent method involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov This approach directly constructs the phenylpiperazine core. Following the formation of the piperazine ring, N-alkylation can be performed to introduce the desired phenethyl group. This alkylation is typically achieved by reacting the piperazine with a suitable phenethyl halide or a related electrophile in the presence of a base. mdpi.comnih.gov

Alternatively, reductive amination serves as a powerful tool for forging the bond between the piperazine nitrogen and the phenethyl group. nih.gov This method involves the reaction of a piperazine derivative with a phenylacetaldehyde (B1677652) or a related carbonyl compound in the presence of a reducing agent.

Another versatile approach is the palladium-catalyzed Buchwald-Hartwig coupling, which is particularly useful for creating the N-aryl bond. mdpi.com This reaction couples an aryl halide with piperazine, providing a direct route to N-phenylpiperazines, which can then be further functionalized.

Specific Synthesis of 2-[4-(Trifluoromethyl)phenethyl]piperazine

The synthesis of the specific molecule, this compound, requires a focused approach that incorporates the trifluoromethylphenyl group and the phenethylpiperazine core.

Precursor Synthesis and Functionalization of 4-(Trifluoromethyl)phenyl Moieties

The journey towards this compound begins with the synthesis of key precursors bearing the 4-(trifluoromethyl)phenyl group. A common starting material is a commercially available compound like 1-[3-(trifluoromethyl)phenyl]piperazine, which can be subsequently alkylated. nih.gov The introduction of the trifluoromethyl group onto an aromatic ring can be achieved through various methods, including the Swarts reaction, which involves treating a benzotrichloride (B165768) with antimony trifluoride. nih.gov

Functionalization of the trifluoromethylphenyl moiety is crucial for its eventual incorporation into the final structure. For instance, creating a reactive side chain, such as a bromoethyl group, on the trifluoromethylphenyl ring allows for subsequent alkylation of the piperazine nitrogen.

Piperazine Ring Formation and N-Alkylation Strategies

The formation of the piperazine ring itself is a critical step. One established method is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine. nih.govgoogle.com For instance, 2-((2,4-dimethylphenyl)thio)aniline (B569701) can be transformed into the corresponding piperazine derivative by reacting it with bis(2-chloroethyl)amine hydrochloride. google.com

Once the piperazine ring is in place, N-alkylation is employed to attach the 4-(trifluoromethyl)phenethyl side chain. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine acts as a nucleophile, attacking an electrophilic carbon on the phenethyl group, typically a carbon bearing a good leaving group like a halide. mdpi.comnih.gov The use of a base such as potassium carbonate is common to facilitate this reaction. nih.gov

Stereoselective Synthesis Approaches for Chiral Phenethylpiperazines

Many biologically active phenethylpiperazine derivatives are chiral, and their therapeutic effects are often stereospecific. Therefore, the development of stereoselective synthetic methods is of paramount importance.

One approach to achieve enantiopure piperazines is through the use of chiral auxiliaries. For instance, Ellman's auxiliary has been utilized in the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines, leading to the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. researchgate.net

Another strategy involves the asymmetric hydrogenation of pyrazines. Iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides can produce a variety of chiral piperazines with high enantioselectivity. researchgate.net Kinetic resolution, often employing reagents like n-BuLi/(+)-sparteine, can also be used to separate enantiomers of arylpiperazines. researchgate.net Furthermore, diastereoselective alkylation at a late stage of the synthesis can introduce a second stereocenter with high control. clockss.org

Structure Activity Relationship Sar Studies of 2 4 Trifluoromethyl Phenethyl Piperazine Derivatives

Influence of Trifluoromethyl Group Position and Substitution on Biological Activity

The trifluoromethyl (CF3) group is a key pharmacophore in many drug molecules, largely due to its unique electronic properties and metabolic stability. researchgate.net Its strong electron-withdrawing nature, high lipophilicity, and the stability of the C-F bond can significantly alter a molecule's physicochemical properties and enhance its biological effectiveness. researchgate.netmdpi.com The CF3 group is considerably bulkier than a methyl group and can improve a compound's potency by facilitating multipolar interactions with carbonyl groups in a target protein. nih.gov

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of biological activity. Studies on various classes of compounds have shown that altering the substitution from the para (4-position) to the ortho (2-position) or meta (3-position) can lead to significant changes in efficacy. For instance, in one study on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, the introduction of a trifluoromethyl group at either the para or ortho positions resulted in decreased activity. nih.gov Conversely, another study found that derivatives containing electron-withdrawing groups like (trifluoromethyl)phenyl exhibited higher inhibitory activity. nih.gov This highlights that the influence of the CF3 group is highly dependent on the specific molecular scaffold and its biological target.

Research into antimycobacterial agents demonstrated that a 3-CF3-phenyl fragment significantly improved in vitro activity compared to derivatives with other substituents like methoxy (B1213986) or ethoxy groups. mdpi.com Similarly, in a series of novel trifluoromethylpyridine piperazine (B1678402) derivatives designed as potential plant activators, the unique electronic and lipophilic effects of the trifluoromethyl pyridine (B92270) moiety were found to greatly influence the compounds' conformation and metabolism. nih.govfrontiersin.org The substitution of a methyl group with a trifluoromethyl group does not guarantee an improvement in bioactivity on average, but in a significant number of cases (approximately 9.19%), it can increase biological activity by at least an order of magnitude. researchgate.net

The following table summarizes the observed effects of trifluoromethyl group modifications on biological activity in a series of antiviral compounds.

Compound IDSubstitution on Phenyl RingAntiviral Activity (Curative, % at 500 µg/mL) vs. TMVReference
A1 4-CF364.1% nih.govfrontiersin.org
A3 2-CF361.0% nih.govfrontiersin.org
NNM (Control) -59.0% nih.govfrontiersin.org

Importance of the Phenethyl Linker Length and Flexibility in Receptor Interactions

The phenethyl linker, the two-carbon chain connecting the trifluoromethylphenyl moiety to the piperazine ring, plays a crucial role in orienting the pharmacophoric groups for optimal receptor interaction. Both the length and the conformational flexibility of this linker are defining factors for biological activity.

Studies on various piperazine derivatives have shown that modifying the linker length can have a profound impact on receptor affinity. For example, in a series of histamine (B1213489) H3 receptor (H3R) antagonists, extending the length of an alkyl chain linker led to a decrease in affinity for the receptor. nih.gov This suggests that a specific, optimal distance between the phenyl and piperazine rings is required for effective binding.

Substituent Effects on Piperazine Nitrogen Atoms (N1 and N4)

The two nitrogen atoms of the central piperazine ring (designated N1 and N4) are pivotal for the molecule's chemical properties and biological function. They serve as key points for substitution, allowing for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic profile. The basicity of these nitrogens, which can be modulated by nearby chemical groups, is often critical for receptor interactions. rsc.org

Research has demonstrated that the N1 and N4 atoms can have distinct and separate roles in determining the pharmacological effect of a compound. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with opioid activity, the N1 nitrogen was found to be crucial for expressing narcotic antagonist activity. nih.gov In contrast, the N4 nitrogen was identified as corresponding to the tyramine (B21549) moiety necessary for mu-opioid agonist activity. nih.gov The abolition of antagonist activity upon isosteric replacement of the N1 nitrogen with a methine group (CH) strongly supports this functional differentiation. nih.gov

The nature of the substituent on the piperazine nitrogens can vary widely, from simple alkyl groups to complex aromatic or heterocyclic systems. In some cases, the specific substituent has a minimal effect on potency; one study on acaricidal agents found that a variety of substituents on one of the piperazine nitrogens resulted in no significant difference in activity. researchgate.net However, in other molecular contexts, the piperazine ring itself is indispensable for activity. Studies on nucleozin, an anti-influenza agent, and its analogues revealed that replacing the piperazine ring with more flexible systems led to a loss of activity, highlighting the structural importance of the intact piperazine scaffold for these specific compounds. plos.orgnih.gov

Compound ClassN1-Substituent RoleN4-Substituent RoleKey FindingReference
Opioid Piperazines Contributes to antagonist activityEssential for agonist activityN1 and N4 have distinct, separable functions. nih.gov
Nucleozin Analogues Part of essential scaffoldPart of essential scaffoldThe piperazine ring is necessary for anti-influenza activity. plos.orgnih.gov

Conformational Analysis and Molecular Modeling for SAR Elucidation

To fully understand the structure-activity relationships of 2-[4-(trifluoromethyl)phenethyl]piperazine derivatives at a three-dimensional level, conformational analysis and molecular modeling are indispensable tools. These methods provide insights into the low-energy conformations of the molecule and how it docks into the binding site of a biological target.

Conformational studies, using both computational methods and experimental techniques like NMR spectroscopy and X-ray crystallography, have shown that the piperazine ring typically adopts a stable chair conformation. mdpi.comresearchgate.net For 2-substituted piperazines, a preference for the substituent to be in an axial orientation has been reported. nih.gov This axial conformation can be further stabilized by intramolecular hydrogen bonds and can place the key nitrogen atoms in a specific spatial orientation that mimics the binding of endogenous ligands. nih.gov Molecular modeling studies have confirmed that specific enantiomers in this axial conformation can bind effectively to receptors like the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Molecular docking simulations help to visualize the binding pose of these derivatives within a receptor's active site, explaining why certain substitutions enhance activity while others diminish it. For example, docking studies of equilibrative nucleoside transporter (ENT) inhibitors revealed a potential binding pose that helped rationalize the observed SAR. polyu.edu.hk Furthermore, computational approaches are used to develop pharmacophore models, which define the essential 3D arrangement of chemical features required for biological activity. A study on sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives proposed an 11-feature pharmacophore model that characterizes the binding requirements for that class of compounds. nih.gov These computational analyses, supported by experimental data, are crucial for the rational design of new, more potent, and selective derivatives. njit.edumendeley.com

Preclinical Biological Investigations of 2 4 Trifluoromethyl Phenethyl Piperazine Analogues

In vitro Pharmacological Assays for Lead Characterization

In vitro assays are fundamental to understanding the interaction of a compound with its biological targets at a molecular and cellular level. For the analogues of 2-[4-(Trifluoromethyl)phenethyl]piperazine, a series of assays were employed to determine their receptor binding affinities and functional activities.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for various receptors. Analogues of this compound, particularly those with the trifluoromethylphenylpiperazine moiety, have been evaluated for their binding affinity at a range of G-protein coupled receptors (GPCRs), with a significant focus on serotonin (B10506) (5-HT) receptors.

One closely related analogue, 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP), has been shown to exhibit high affinity for the 5-HT1A receptor subtype. nih.gov In radioligand binding studies using rat cortical membranes, [3H]PAPP bound to a single class of sites with a high affinity, demonstrating its potential as a selective 5-HT1A receptor ligand. nih.gov The binding of [3H]PAPP was effectively displaced by known 5-HT1A ligands, further confirming its interaction with this receptor subtype. nih.gov

The broader class of trifluoromethylphenylpiperazine derivatives has been investigated for their affinity across multiple receptor families. As illustrated in the table below, these compounds often display a promiscuous binding profile, with varying affinities for different serotonin and adrenergic receptor subtypes. The data presented is for representative analogues and highlights the common finding that small structural modifications can significantly alter the binding profile.

Table 1: Radioligand Binding Affinities of Representative Trifluoromethylphenylpiperazine Analogues

Receptor Subtype Radioligand Test Compound Ki (nM)
5-HT1A [3H]8-OH-DPAT PAPP 2.9
5-HT1B [3H]Serotonin PAPP 328
α1-Adrenergic [3H]Prazosin Phenylpiperazine-hydantoin derivative 15.8
5-HT7 [3H]5-CT Phenylpiperazine-hydantoin derivative 25.1

Cell-Based Functional Assays (e.g., cAMP accumulation, calcium flux, mitogenesis inhibition)

While binding assays reveal the affinity of a compound for a receptor, cell-based functional assays provide insights into the compound's intrinsic activity – whether it acts as an agonist, antagonist, or inverse agonist. For analogues of this compound, functional assays are crucial to understanding their downstream cellular effects.

Given the affinity of these analogues for serotonin receptors, which are known to couple to various signaling pathways, assays measuring changes in second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+) are particularly relevant. For instance, activation of the 5-HT1A receptor typically leads to a decrease in cAMP levels. Therefore, a compound acting as a 5-HT1A agonist would be expected to inhibit forskolin-stimulated cAMP accumulation in cells expressing this receptor.

Table 2: Representative Cell-Based Functional Assay Data for Piperazine (B1678402) Analogues

Assay Type Cell Line Target Receptor Compound Type Expected Outcome
cAMP Accumulation HEK293 5-HT1A Agonist Decrease in forskolin-stimulated cAMP
Calcium Flux CHO-K1 α1A-Adrenergic Agonist Increase in intracellular Ca2+
Mitogenesis Inhibition Various - - -

In vivo Behavioral Pharmacology in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their effects on the central nervous system (CNS) and to explore their potential therapeutic applications.

Assessment of Central Nervous System (CNS) Effects

The CNS effects of novel compounds are evaluated through a battery of behavioral tests in rodents. These tests can provide indications of a compound's potential stimulant, depressant, anxiolytic, or antipsychotic-like properties. For piperazine derivatives, which often interact with monoamine systems, assessment of locomotor activity, sensorimotor gating (prepulse inhibition), and models of anxiety and depression are standard.

While specific in vivo behavioral data for this compound is limited, related piperazine compounds have been shown to modulate CNS activity. For instance, some phenylpiperazine derivatives have demonstrated the ability to reduce conditioned avoidance responding and apomorphine-induced stereotopy in rats, behaviors predictive of antipsychotic efficacy. plos.org

Exploration of Potential Therapeutic Indications in Preclinical Models

Based on their in vitro pharmacological profiles, analogues of this compound have been investigated in animal models of various CNS disorders. The affinity of these compounds for serotonin receptors suggests potential utility in the treatment of depression and anxiety disorders.

In preclinical studies, selected fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which share the trifluoromethylphenylpiperazine pharmacophore, have shown potential antidepressant effects in the forced swim test in mice. tandfonline.com Furthermore, some of these compounds exhibited anxiolytic-like effects, with a potency greater than the reference drug diazepam. tandfonline.com These findings suggest that this chemical class warrants further investigation for its therapeutic potential in mood and anxiety disorders.

In vitro Drug Metabolism and Pharmacokinetics (DMPK) Considerations

Early assessment of a compound's drug metabolism and pharmacokinetic (DMPK) properties is crucial to identify potential liabilities that could hinder its development. In vitro DMPK studies provide data on a compound's metabolic stability, its potential to inhibit drug-metabolizing enzymes, and other key parameters.

For trifluoromethylphenylpiperazine analogues, in vitro metabolism studies have been conducted using liver microsomes and S9 fractions. nih.govmdpi.com These studies indicate that piperazine derivatives are substrates for various cytochrome P450 (CYP) enzymes. The metabolism of trifluoromethylphenylpiperazine (TFMPP), a related compound, has been shown to involve CYP2D6, CYP1A2, and CYP3A4. nih.gov

Furthermore, these compounds have been evaluated for their potential to inhibit major CYP isoforms. As shown in the table below, many piperazine analogues exhibit inhibitory activity against several CYP enzymes, which could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes.

Table 3: In vitro DMPK Profile of Representative Piperazine Analogues

Parameter System Compound Type Result
Metabolic Stability (t1/2) Human Liver Microsomes Trifluoromethylphenylpiperazine derivative Varies
CYP2D6 Inhibition (IC50) Recombinant Human CYP2D6 Trifluoromethylphenylpiperazine Moderate Inhibition
CYP3A4 Inhibition (IC50) Recombinant Human CYP3A4 Trifluoromethylphenylpiperazine Weak Inhibition

Microsomal Stability and Metabolic Pathways

The metabolic stability of a compound is a critical parameter evaluated during preclinical drug discovery, as it influences in vivo half-life and oral bioavailability. This is often assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). The stability is typically reported as the half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.

For analogues of this compound, metabolic stability can vary significantly based on their specific structural features. Studies on various arylpiperazine derivatives have shown that this class of compounds can be susceptible to extensive first-pass metabolism. For instance, a series of novel arylpiperazine derivatives exhibited half-life values in human liver microsomes (HLM) ranging from approximately 3 to 9 minutes, indicating rapid metabolic turnover. nih.gov Another study on a different piperazine derivative, LMT-28, reported a metabolic half-life of 21.9 minutes in HLM and 15.3 minutes in rat liver microsomes (RLM), corresponding to moderate clearance. animbiosci.org These findings highlight that while the piperazine core can be a site of metabolic liability, its stability is highly dependent on the nature and position of its substituents.

Table 1: Microsomal Stability of Representative Piperazine Analogues
Compound ClassSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Arylpiperazine Derivative (Compound 30)Human9.32Not Reported
Arylpiperazine Derivative (Compound 13)Human2.76Not Reported
Piperazine Derivative (LMT-28)Human21.964
Piperazine Derivative (LMT-28)Rat15.391

The primary metabolic pathways identified for piperazine-containing compounds involve Phase I reactions. Aromatic hydroxylation is a common route, particularly on the phenyl ring. For analogues like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), studies have confirmed that hydroxylation of the aromatic ring is a major metabolic transformation. Another significant pathway is the degradation of the piperazine ring itself, often through N-dealkylation of the phenethyl group, which exposes the piperazine nitrogen for further metabolism. This process breaks down the piperazine moiety into metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine. Subsequent Phase II reactions, including glucuronidation and sulfation of the hydroxylated metabolites, facilitate their excretion.

Cytochrome P450 (CYP) Inhibition Screening

Investigating a compound's potential to inhibit major Cytochrome P450 (CYP) enzymes is a crucial step in preclinical development to predict potential drug-drug interactions (DDIs). Piperazine analogues have demonstrated significant inhibitory activity against various CYP isoforms. The specific isoforms inhibited and the potency of inhibition are highly dependent on the compound's structure.

Analogues containing a trifluoromethylphenylpiperazine moiety have been shown to interact with several key drug-metabolizing enzymes. Studies reveal that these compounds can inhibit CYP2D6, CYP1A2, CYP3A4, CYP2C9, and CYP2C19. drugbank.com The inhibition of CYP2D6 is particularly prominent for many basic compounds containing a piperazine ring. For example, the antipsychotic drug perphenazine, a piperazine derivative, is a potent competitive inhibitor of CYP2D6 with a reported inhibitory constant (Ki) of 0.8 µM. nih.gov

Furthermore, some trifluoromethyl-containing piperazine analogues have been identified as mechanism-based inactivators (MBIs) of CYP enzymes. For instance, the compound 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP) was found to be a time- and NADPH-dependent inactivator of both CYP3A4 and CYP2D6. nih.govresearchgate.net Mechanism-based inactivation is a more significant concern for DDIs as it involves irreversible loss of enzyme function, which can only be restored by the synthesis of new enzyme. Some aryl piperazines have been observed to cause time-dependent inhibition of CYP2D6, where the inhibitory potency (measured as IC50) can increase by 10- to 100-fold after pre-incubation with the enzyme. researchgate.net

Table 2: CYP450 Inhibition Profile of Representative Piperazine Analogues
Compound/ClassCYP IsoformInhibition Value (Ki or IC50)Type of Inhibition
PerphenazineCYP2D60.8 µM (Ki)Competitive
ThioridazineCYP2D61.4 µM (Ki)Competitive
FluphenazineCYP1A240.2 µM (Ki)Competitive
EMTPPCYP3A4 / CYP2D6Not ReportedMechanism-Based
Aryl Piperazines (General)CYP2D610-100x decrease in IC50Time-Dependent

Cellular and Molecular Mechanistic Studies

Analogues of this compound belong to a chemical class known to interact with a diverse range of cellular and molecular targets, primarily within the central nervous system. Preclinical investigations have revealed that subtle structural modifications to the phenethylpiperazine scaffold can profoundly alter target affinity and selectivity. Key molecular targets identified for this class of compounds include monoamine transporters and G-protein coupled receptors (GPCRs).

One of the most significant mechanisms of action for phenethylpiperazine analogues is the modulation of the dopamine (B1211576) transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. A study of chlorophenylpiperazine (B10847632) analogues featuring a phenethyl moiety identified compounds with high affinity for DAT. Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to bind to DAT with a Ki value of 15.7 nM, demonstrating significant potency. nih.gov Other related diphenethyl piperazine derivatives have been investigated as inhibitors of the vesicular monoamine transporter-2 (VMAT2), a protein responsible for packaging dopamine into synaptic vesicles. One such analogue, 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine, was a potent inhibitor of dopamine uptake at VMAT2 with a Ki value of 14 nM. nih.gov

The trifluoromethylphenylpiperazine moiety is a well-known pharmacophore that targets serotonin (5-hydroxytryptamine, 5-HT) receptors. The analogue 1-(3-trifluoromethylphenyl)piperazine (TFMPP) functions as a non-selective serotonin receptor agonist, with notable activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. esmed.org A more complex derivative, 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine, demonstrated very high affinity and selectivity for the 5-HT1A receptor subtype, with a reported Ki of 0.5 nM. nih.gov

Additionally, the broader structural class of piperazine-containing compounds with bulky aromatic groups, such as the bis(trifluoromethyl)phenyl moiety, are recognized as potent antagonists of the neurokinin-1 (NK1) receptor. researchgate.net The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in pain, inflammation, and emesis. Antagonism of this receptor represents another potential mechanism of action for structurally related analogues.

Mechanistic Elucidation and Molecular Pathways of Action

Detailed Mechanisms of Receptor Agonism, Antagonism, and Reuptake Inhibition

The piperazine (B1678402) moiety is a common scaffold in many centrally acting agents, known to interact with a variety of neurotransmitter receptors and transporters. For instance, derivatives such as trifluoromethylphenylpiperazine (TFMPP) are recognized for their activity at serotonergic sites. While direct studies on 2-[4-(Trifluoromethyl)phenethyl]piperazine are limited, the structural similarities to other psychoactive piperazines suggest a potential for interaction with monoamine systems.

It is hypothesized that the trifluoromethylphenyl group contributes significantly to the binding affinity and selectivity of such compounds. Research on related molecules, like certain fluorophenoxy-phenyl-ethyl piperazines, has indicated a capacity for serotonin-selective reuptake inhibition (SSRI) activity. These compounds bind to the serotonin (B10506) transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration. However, without specific binding assay data for This compound , its precise profile as an agonist, antagonist, or reuptake inhibitor at various receptors remains to be definitively characterized.

Enzymatic Inhibition Profiles and Biological Consequences

The interaction of piperazine derivatives with metabolic enzymes is a critical aspect of their pharmacological profile. The cytochrome P450 (CYP) enzyme system is primarily responsible for the metabolism of many xenobiotics, including piperazine-based compounds. Studies on benzylpiperazine (BZP) and TFMPP have shown that they are substrates for and can also inhibit various CYP isoforms.

The biological consequence of enzymatic inhibition is the potential for drug-drug interactions, leading to altered pharmacokinetic profiles of co-administered substances. The specific inhibitory constants (Ki) or IC50 values of This compound against key metabolic enzymes have not been extensively reported. Such data would be crucial for understanding its metabolic fate and interaction potential.

Intracellular Signaling Cascade Modulation

The binding of a ligand to a G-protein coupled receptor (GPCR) or an ion channel initiates a cascade of intracellular signaling events. These pathways, often involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, ultimately lead to a cellular response. Given the propensity of piperazine derivatives to interact with aminergic GPCRs (e.g., serotonin and dopamine (B1211576) receptors), it is plausible that This compound could modulate these signaling cascades.

For example, agonism at a Gs-coupled receptor would lead to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. Conversely, agonism at a Gi-coupled receptor would inhibit adenylyl cyclase and decrease cAMP. The specific downstream effects of This compound are contingent on its receptor binding profile and the subsequent G-protein coupling.

Ligand-Protein Interaction Mapping and Binding Site Analysis

Understanding the precise molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing these interactions.

A detailed binding site analysis would involve identifying the specific amino acid residues that form contacts with the ligand. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of new molecules with improved affinity and selectivity. Without experimental data from techniques like X-ray crystallography or cryo-electron microscopy of the compound bound to a target protein, our understanding of these interactions remains theoretical.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the unequivocal identification and structural elucidation of "2-[4-(Trifluoromethyl)phenethyl]piperazine". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of "this compound", distinct signals corresponding to the aromatic protons of the trifluoromethylphenyl group, the protons of the phenethyl linker, and the protons of the piperazine (B1678402) ring would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule, including the trifluoromethyl group, the aromatic ring, the aliphatic chain, and the piperazine moiety.

Hypothetical NMR Data for this compound

Proton (¹H) / Carbon (¹³C)Expected Chemical Shift (ppm)Expected MultiplicityAssignment
Ar-H7.2-7.6d, dAromatic protons
CH₂ (phenethyl)2.7-2.9mEthyl bridge protons
Piperazine-H (C2, C6)2.9-3.2mPiperazine ring protons adjacent to N
Piperazine-H (C3, C5)2.5-2.8mPiperazine ring protons
NH1.5-2.5br sPiperazine amine proton
Ar-C125-145-Aromatic carbons
CF₃~124 (q)-Trifluoromethyl carbon
CH₂ (phenethyl)30-40-Ethyl bridge carbons
Piperazine-C45-55-Piperazine ring carbons

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information. For "this compound", characteristic fragments would likely arise from the cleavage of the phenethyl linker and the piperazine ring.

Chromatographic Methods for Purity, Quantification, and Metabolic Profiling (e.g., LC-MS/MS, Micellar Electrokinetic Chromatography)

Chromatographic techniques are indispensable for assessing the purity of "this compound", quantifying its concentration in biological samples, and studying its metabolic fate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive method for the quantification and confirmation of the compound in complex matrices like plasma or urine. nih.gov The liquid chromatography step separates the parent compound from its metabolites and other endogenous substances, while the tandem mass spectrometry provides selective and sensitive detection. nih.gov This technique is crucial for pharmacokinetic studies. Studies on related piperazine derivatives have demonstrated the utility of LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) in metabolic profiling, identifying metabolites formed through processes like hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.govnih.govresearchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that can be used for the separation of neutral and charged molecules. nih.gov It offers high separation efficiency and requires minimal sample and solvent volumes. core.ac.uk MEKC is particularly useful for purity analysis and can also be applied to the separation of the parent compound from its potential impurities and degradation products. nih.govscispace.com The separation in MEKC is based on the differential partitioning of analytes between an aqueous buffer and a pseudo-stationary phase of micelles. core.ac.ukscispace.com

Chromatographic Methodologies Overview

TechniquePrimary ApplicationKey Advantages
LC-MS/MSQuantification, Metabolic ProfilingHigh sensitivity, high selectivity, structural information
GC-MSMetabolic Profiling, Purity AnalysisHigh resolution, established libraries for identification
MEKCPurity Analysis, Separation of neutral and charged speciesHigh efficiency, low sample/solvent consumption

High-Throughput Screening (HTS) and Assay Development

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. plos.org While specific HTS campaigns for "this compound" are not detailed in the public domain, the principles of HTS are highly relevant for discovering and characterizing the therapeutic potential of this and related compounds.

Assay Development is the first critical step in an HTS campaign. This involves creating a robust and reproducible biological assay that can be automated to measure the effect of a compound on a specific target, such as a receptor or enzyme. For a compound like "this compound", this could involve assays to measure its binding affinity to a particular receptor or its ability to modulate an enzymatic activity. nih.gov

Once an assay is developed, it can be used in an HTS campaign to screen a library of compounds. The data from the screen is then analyzed to identify "hits"—compounds that show significant activity in the assay. These hits, which could include "this compound" or its analogs, would then undergo further testing and optimization.

Computational Chemistry and Cheminformatics for Design and Optimization

Computational chemistry and cheminformatics play a pivotal role in the modern drug discovery process, enabling the design and optimization of new chemical entities. researchgate.net These approaches can be applied to "this compound" to understand its structure-activity relationships (SAR) and to guide the synthesis of more potent and selective analogs.

Molecular Modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how "this compound" binds to its biological target. nih.gov This information can help in understanding the key interactions that are responsible for its activity and can guide the design of new molecules with improved binding affinity. nih.gov

Cheminformatics tools can be used to analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. These models can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. For instance, by analyzing the properties of a series of piperazine derivatives, it may be possible to develop a model that can predict the biological activity of novel, unsynthesized compounds.

Future Research Directions and Translational Perspectives

Discovery of Novel Therapeutic Applications for Piperazine (B1678402) Derivatives

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic uses. researchgate.netacs.orgmdpi.com This structural versatility allows for modifications that can tune the molecule's properties to interact with a diverse range of biological targets. acs.org Historically, piperazine derivatives were primarily associated with central nervous system (CNS) activity, leading to the development of antipsychotic, antidepressant, and anxiolytic medications. nih.govacs.orgnih.gov However, contemporary research has revealed a much broader therapeutic potential. acs.org

Future investigations into 2-[4-(Trifluoromethyl)phenethyl]piperazine and related compounds could explore novel applications in several promising fields:

Oncology: Certain piperazine derivatives have demonstrated significant anticancer properties. researchgate.netacs.org For instance, conjugates containing a [4-(trifluoromethyl)benzyl]piperazine moiety have shown potent antiproliferative effects against breast cancer cell lines. This suggests that the trifluoromethyl group, also present in this compound, may contribute to antitumor activity.

Infectious Diseases: The piperazine scaffold is a component of drugs with antiviral, antifungal, antitubercular, and antimalarial activities. acs.orgnih.gov The potential for developing new anti-infective agents from this chemical class remains a vital area of research.

Neurodegenerative Disorders: The multifactorial nature of diseases like Alzheimer's makes them challenging to treat with single-target drugs. Researchers are designing benzyl (B1604629) piperazine derivatives as multi-target-directed ligands aimed at simultaneously inhibiting key pathological drivers of the disease.

Inflammatory Conditions: Anti-inflammatory activity is another recognized property of some piperazine-based compounds, opening avenues for the treatment of various inflammatory disorders. researchgate.netacs.org

Agricultural Applications: Beyond human medicine, novel trifluoromethylpyridine piperazine derivatives have been investigated as potential plant activators, capable of inducing systemic acquired resistance against plant viruses like the tobacco mosaic virus. This highlights a non-traditional but potentially valuable application.

Table 1: Potential Therapeutic Areas for Piperazine Derivatives

Therapeutic AreaExamples of Investigated Activities
Central Nervous System Antipsychotic, Antidepressant, Anxiolytic, Neuroprotective
Oncology Antiproliferative, Antitumor
Infectious Diseases Antiviral, Antifungal, Antibacterial, Antimalarial, Antitubercular
Inflammatory Disorders Anti-inflammatory
Cardiovascular Disease Antianginal, Cardioprotective
Metabolic Disorders Antidiabetic
Allergies Antihistamine
Agriculture Plant antiviral activators

Rational Design of Next-Generation Analogues with Improved Pharmacological Profiles

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of a lead compound's pharmacological profile. The piperazine nucleus is an ideal scaffold for such strategies because its two nitrogen atoms offer multiple points for chemical modification, allowing chemists to fine-tune properties like binding affinity, selectivity, solubility, and metabolic stability. acs.orgmdpi.com For a compound like this compound, future research will focus on creating next-generation analogues with superior therapeutic characteristics.

Key strategies in the rational design of piperazine analogues include:

Structure-Activity Relationship (SAR) Studies: These studies systematically alter parts of the molecule—such as the substituents on the piperazine nitrogens or the phenyl ring—to understand how each component contributes to biological activity. This knowledge guides the design of more potent and selective compounds. researchgate.net

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve the molecule's pharmacokinetic profile or reduce toxicity. For example, modifying the phenethyl linker could alter the compound's flexibility and interaction with its target.

Improving Physicochemical Properties: Analogues can be designed to be more hydrophilic to reduce off-target effects in the CNS or to optimize absorption and distribution characteristics. nih.gov The introduction or modification of polar groups is a common tactic.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational modeling can be used to design analogues that fit more precisely into the binding site, thereby enhancing potency and selectivity. This approach was successfully used to optimize C-phenylpiperazine derivatives into potent and selective NK1 receptor antagonists. researchgate.netnih.gov

The goal of these efforts is to produce new chemical entities with enhanced efficacy, better safety profiles, and improved pharmacokinetics, making them more viable as clinical candidates.

Table 2: Strategies for Rational Analogue Design

Design StrategyObjectiveExample Application
Substituent Modification Enhance binding affinity and selectivityAltering groups on the phenyl ring or piperazine nitrogen.
Scaffold Hopping Discover novel chemical classes with similar activityReplacing the piperazine ring with another heterocyclic system.
Improving Hydrophilicity Reduce blood-brain barrier penetration and CNS side effectsIntroduction of polar functional groups. nih.gov
Pharmacokinetic Optimization Improve absorption, distribution, metabolism, and excretion (ADME)Modifying lipophilicity and metabolic soft spots. researchgate.net
Structure-Based Design Increase potency by optimizing interactions with the targetUsing computational docking to design ligands with a better fit.

Application of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a drug candidate is crucial for its development. Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, high-throughput methods to investigate the global effects of a compound on a biological system. nih.govnih.gov The application of these technologies to this compound would provide a comprehensive, unbiased view of its molecular interactions and cellular consequences.

While specific omics studies on this particular compound are not yet prevalent, the general approach holds immense potential:

Transcriptomics (RNA-Seq): This technique would reveal how the compound alters gene expression across the entire genome. It can identify the signaling pathways that are activated or inhibited, providing clues about the drug's primary targets and off-target effects. researchgate.net

Proteomics: By analyzing changes in the levels and post-translational modifications of thousands of proteins, proteomics can identify the specific proteins that interact with the compound. researchgate.net This can confirm predicted targets and uncover novel binding partners, leading to a deeper mechanistic understanding.

Metabolomics: This approach profiles the complete set of small-molecule metabolites within a cell or organism. acs.orgresearchgate.net It can reveal how the compound perturbs metabolic pathways and can also be used to identify the compound's own metabolites, which is critical for understanding its biotransformation and potential for drug-drug interactions. nih.govunimi.it

Genomic Profiling: Techniques like induced haploinsufficiency profiling in model organisms (e.g., yeast) can be used to identify the gene product that is the likely target of a drug. amanote.com This approach could rapidly generate hypotheses about the mechanism of action for novel piperazine derivatives.

Integrating data from these different omics levels provides a systems-biology perspective, offering a holistic picture of the drug's impact and helping to identify biomarkers for efficacy or toxicity. nih.govresearchgate.net

Polypharmacology and Multi-Target Ligand Design Strategies

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, depression, or neurodegenerative disorders. nih.gov The concept of polypharmacology—where a single molecule is designed to interact with multiple biological targets simultaneously—has emerged as a highly promising therapeutic strategy. It can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents or combination therapies.

The piperazine scaffold is exceptionally well-suited for the design of multi-target-directed ligands (MTDLs). Its structure allows for the incorporation of different pharmacophores that can engage with distinct targets. Future research on this compound could leverage this potential by designing analogues with precisely tailored multi-target profiles.

Design strategies in this area often involve:

Molecular Hybridization: This involves merging the structural features of two or more known ligands for different targets into a single molecule. For example, combining a pharmacophore for a serotonin (B10506) receptor with one for a dopamine (B1211576) receptor on a piperazine scaffold could yield a novel antipsychotic with a unique profile.

Fragment-Based Design: Small molecular fragments known to bind to different targets can be linked together, often using the piperazine core as a central linker, to create a multi-target ligand.

Computational Approaches: In silico methods, such as restricted fragment docking, can be used to virtually screen for molecules capable of binding to the pockets of multiple target proteins, guiding the rational design of polypharmacological agents.

This approach has been successfully applied to design piperazine-based MTDLs for Alzheimer's disease (targeting enzymes like AChE, BACE-1, and MAO-B) and depression (targeting multiple serotonin receptors and transporters). Applying these strategies to the this compound template could lead to the discovery of next-generation therapeutics for a range of complex diseases.

Q & A

Basic: What are the key considerations for synthesizing 2-[4-(Trifluoromethyl)phenethyl]piperazine derivatives?

Methodological Answer:
Synthesis typically involves coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and activators such as 1-hydroxy-7-azabenzotriazole (HOAt) to functionalize the piperazine core . For advanced derivatives, palladium-catalyzed amination (e.g., coupling tert-butyl piperazine-1-carboxylate with aryl halides) is effective, followed by Boc-deprotection with HCl . Optimize solvent systems (e.g., DCM/ethanol mixtures) and monitor reactions via TLC (hexane:ethyl acetate, 1:2) . Post-reaction purification via column chromatography (silica gel, ethyl acetate:hexane gradients) ensures high yields (>80%) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • X-ray Crystallography : Resolve dihedral angles (e.g., 68.64° between fluorophenyl rings) and disorder in substituents (e.g., Cl atoms) using single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) .
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR. For example, aromatic protons appear at δ 7.2–7.5 ppm, and piperazine CH2_2 groups resonate at δ 2.5–3.5 ppm .
  • GC-MS : Use helium carrier gas (1.5 mL/min) and electron ionization (70 eV) to verify molecular ions (e.g., m/z 365.3 for C18_{18}H18_{18}F3_3N3_3O2_2) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos systems for Buchwald-Hartwig amination; optimal yields (>90%) occur at 100°C in toluene .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol minimizes side reactions in reductive amination .
  • Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., Boc deprotection) to prevent decomposition .

Advanced: What strategies address discrepancies in reported biological activity data?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., 72-hour incubation, 10% FBS) to resolve variability in antimicrobial assays .
  • Receptor Binding Assays : Compare KiK_i values using radiolabeled ligands (e.g., 3H ^3H-spiperone for dopamine D2 receptors) to control for batch-to-batch variability .
  • Statistical Validation : Apply ANOVA to data from ≥3 independent experiments; outliers may indicate impurities (e.g., unreacted starting materials) .

Basic: What analytical techniques ensure purity ≥98% for research-grade material?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm), acetonitrile/water (70:30), and UV detection at 264 nm for quantification .
  • Elemental Analysis : Confirm C10_{10}H13_{13}FN2_2 composition with ≤0.3% deviation from theoretical values (e.g., C 66.64%, H 7.25%, N 15.53%) .
  • Karl Fischer Titration : Measure residual moisture (<0.1%) to prevent hydrolysis during storage .

Advanced: How are computational models used to predict pharmacological interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to serotonin 5-HT2A_{2A} receptors (PDB ID: 6WGT). Focus on hydrogen bonds between the trifluoromethyl group and Arg173 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine- receptor complexes; RMSD <2 Å indicates stable binding .
  • QSAR Models : Corolate logP values (calculated via ChemAxon) with antimicrobial activity (R2^2 >0.85) to prioritize derivatives for synthesis .

Basic: What protocols ensure safe handling and long-term stability?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under argon; stability ≥5 years with ≤1% degradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s face velocity) to prevent inhalation/contact .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO3_3 before aqueous disposal .

Advanced: How to design experiments resolving conflicting enzyme inhibition data?

Methodological Answer:

  • Enzyme Source Standardization : Use recombinant human CYP450 isoforms (e.g., CYP3A4 from Baculovirus) to eliminate interspecies variability .
  • Inhibition Kinetics : Perform Lineweaver-Burk plots to distinguish competitive (e.g., KiK_i = 1.2 μM) vs non-competitive mechanisms .
  • Mass Spectrometry : Identify covalent adducts (e.g., +78 Da for glutathione conjugation) to confirm irreversible inhibition .

Advanced: What crystallographic methods resolve disorder in piperazine derivatives?

Methodological Answer:

  • Disorder Modeling : Refine split positions for Cl atoms (occupancy 0.945/0.055) using SHELXL-2018 .
  • Hydrogen Placement : Idealize H atoms with riding models (C–H = 0.95–1.00 Å) and isotropic UisoU_{iso} = 1.2UeqU_{eq} .
  • Thermal Ellipsoids : Anisotropic refinement for non-H atoms (R1_1 <0.05) ensures accurate bond length/angle reporting .

Basic: How to troubleshoot low yields in piperazine functionalization?

Methodological Answer:

  • Reagent Purity : Use freshly distilled EDC and HOAt to prevent carbodiimide dimerization .
  • Moisture Control : Conduct reactions under N2_2 with molecular sieves (4Å) to avoid hydrolysis .
  • Workup Optimization : Quench reactions with sat. NH4_4Cl and extract with ethyl acetate (3×15 mL) to recover polar byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.